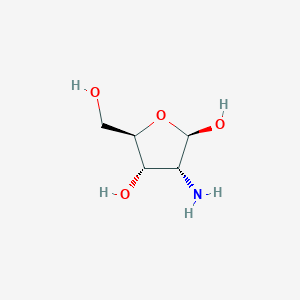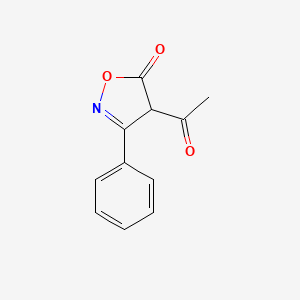![molecular formula C11H11NO5 B12893231 3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid CAS No. 72667-29-9](/img/structure/B12893231.png)
3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid is a complex organic compound that features both a benzoic acid moiety and an oxazolidinone ring
Vorbereitungsmethoden
The synthesis of 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)benzoic acid with an appropriate oxazolidinone precursor under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its therapeutic potential. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the oxazolidinone ring play crucial roles in its biological activity, potentially affecting enzyme function and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid include other benzoic acid derivatives and oxazolidinone-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the benzoic acid moiety and the oxazolidinone ring in 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid sets it apart from other related compounds.
Eigenschaften
CAS-Nummer |
72667-29-9 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
3-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C11H11NO5/c13-6-9-5-12(11(16)17-9)8-3-1-2-7(4-8)10(14)15/h1-4,9,13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
NIOIFGLPWCKDSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=CC(=C2)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
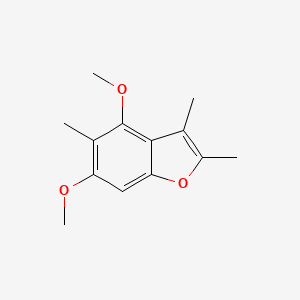

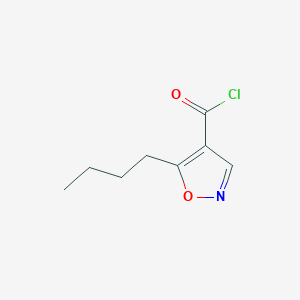

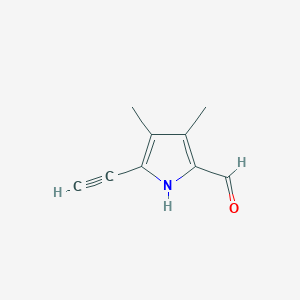
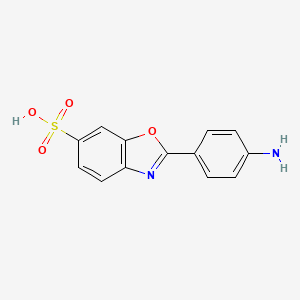



![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
